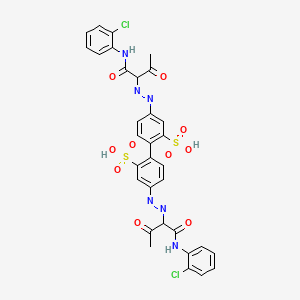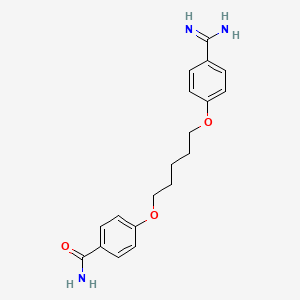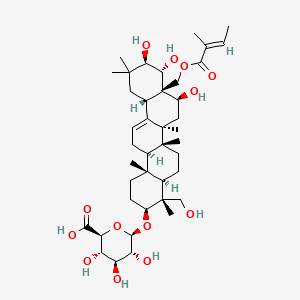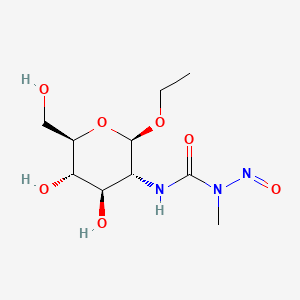
beta-D-Ethyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-Ethyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside: is a complex organic compound with a molecular formula of C10H19N3O7 It is a derivative of glucopyranoside, where the hydroxyl group at the second position is replaced by a 3-methyl-3-nitrosoureido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Ethyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside typically involves the following steps:
Starting Material: The synthesis begins with a glucopyranoside derivative.
Nitration: The hydroxyl group at the second position is replaced by a nitrosoureido group through a nitration reaction.
Ethylation: The compound is then ethylated to introduce the ethyl group at the beta position.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and ethylation processes, utilizing advanced chemical reactors and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Beta-D-Ethyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrosoureido group to other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions, where the nitrosoureido group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation Products: Oxidized derivatives with different functional groups.
Reduction Products: Amines and other reduced forms.
Substitution Products: Compounds with different substituents replacing the nitrosoureido group.
Applications De Recherche Scientifique
Chemistry:
- Used as a reagent in organic synthesis to introduce specific functional groups.
Biology:
- Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry:
- Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of beta-D-Ethyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside involves its interaction with specific molecular targets. The nitrosoureido group can form reactive intermediates that interact with nucleic acids and proteins, leading to various biological effects. The compound’s ability to donate nitric oxide may also play a role in its mechanism of action.
Comparaison Avec Des Composés Similaires
- Ethyl 2-deoxy-2-(3-methyl-3-nitrosoureido)-beta-D-glucopyranoside
- Methyl-beta-D-glucopyranoside
- Alpha-D-galactopyranoside, methyl
Uniqueness: Beta-D-Ethyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside is unique due to its specific functional groups and the combination of ethyl and nitrosoureido substituents. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
53428-84-5 |
|---|---|
Formule moléculaire |
C10H19N3O7 |
Poids moléculaire |
293.27 g/mol |
Nom IUPAC |
3-[(2R,3R,4R,5S,6R)-2-ethoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C10H19N3O7/c1-3-19-9-6(11-10(17)13(2)12-18)8(16)7(15)5(4-14)20-9/h5-9,14-16H,3-4H2,1-2H3,(H,11,17)/t5-,6-,7-,8-,9-/m1/s1 |
Clé InChI |
HLUJDFYRNNUNMY-JGKVKWKGSA-N |
SMILES isomérique |
CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)N(C)N=O |
SMILES canonique |
CCOC1C(C(C(C(O1)CO)O)O)NC(=O)N(C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


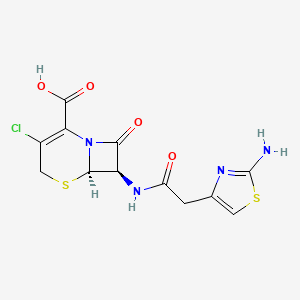
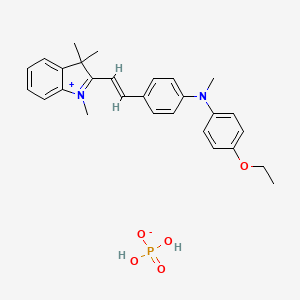
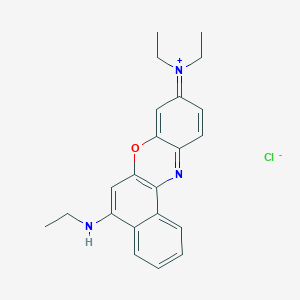
![Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-, benzoate (ester)](/img/structure/B12771954.png)
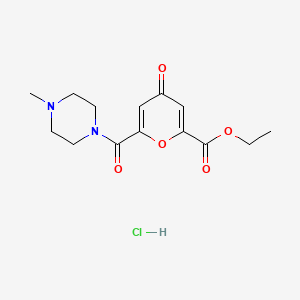
![methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate;oxalic acid](/img/structure/B12771957.png)


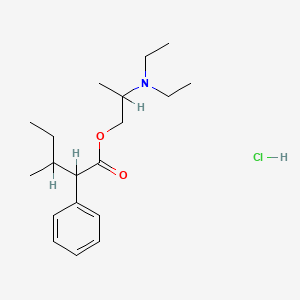
![2-(diethylamino)ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate](/img/structure/B12771992.png)
